molecular formula C14H22BNO4 B567561 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1350636-48-4

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B567561
CAS No.: 1350636-48-4
M. Wt: 279.143
InChI Key: COYSHKOFJGGCRQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name of this compound is 2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , reflecting its substitution pattern on the pyridine ring and the pinacol boronate group. Its CAS Registry Number is 1350636-48-4 , a unique identifier critical for regulatory and commercial purposes. The molecular formula, C₁₄H₂₂BNO₄ , corresponds to a molecular weight of 279.14 g/mol , as confirmed by high-resolution mass spectrometry.

The compound is also known by alternative names in chemical literature, including 2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 4-(2-methoxyethoxy)-3-(pinacolboron)pyridine , emphasizing its functional groups. The SMILES notation (CC1(C)C(C)(C)OB(C2=C(OCCOC)C=CN=C2)O1 ) provides a simplified representation of its structure, highlighting the pinacol boronate ring and the methoxyethoxy side chain.

Property Value Source
Molecular Formula C₁₄H₂₂BNO₄
Molecular Weight 279.14 g/mol
CAS Number 1350636-48-4
SMILES CC1(C)C(C)(C)OB(C2=C(OCCOC)C=CN=C2)O1

Structural Features and Key Functional Groups

The compound’s structure comprises three distinct components:

  • Pyridine Ring : A six-membered aromatic heterocycle with one nitrogen atom, which confers electron-deficient character and participates in coordination chemistry.
  • Methoxyethoxy Substituent : A -OCH₂CH₂OCH₃ group at the 2-position of the pyridine ring, enhancing solubility in polar solvents and modulating electronic properties.
  • Pinacol Boronate Group : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 3-position, providing hydrolytic stability and reactivity in Suzuki-Miyaura cross-couplings.

The boron atom in the pinacol ester adopts a tetrahedral geometry , forming covalent bonds with two oxygen atoms from the pinacol ligand and one carbon atom from the pyridine ring. This configuration stabilizes the boron center against hydrolysis while maintaining reactivity toward transmetallation in palladium-catalyzed reactions. The methoxyethoxy chain adopts a flexible conformation, enabling steric tuning during coupling reactions.

Properties

IUPAC Name

4-(2-methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-10-16-7-6-12(11)18-9-8-17-5/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYSHKOFJGGCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744820
Record name 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350636-48-4
Record name 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 4-bromo-3-(2-methoxyethoxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature between 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Formed from oxidation reactions.

    Substituted Pyridines: Formed from substitution reactions.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of compounds containing the dioxaborolane moiety in cancer therapy. Specifically, derivatives of 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have shown promising results as inhibitors of Janus kinase (JAK), which is implicated in various inflammatory and proliferative diseases including cancers such as leukemia and solid tumors . The mechanism involves the inhibition of JAK pathways that are often aberrantly activated in these cancers.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been suggested that it may be beneficial in treating conditions like rheumatoid arthritis and Crohn's disease by modulating immune responses through JAK inhibition . This application aligns with the growing interest in targeted therapies that minimize side effects associated with traditional anti-inflammatory drugs.

Polymer Chemistry

In material science, the incorporation of This compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. The dioxaborolane group is known for its ability to form stable complexes with various substrates, which can be leveraged to improve the performance of polymeric materials used in coatings and composites .

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing structure allows for effective coupling with aryl halides to form biaryl compounds. This reaction is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

StudyFocusFindings
Study on JAK Inhibitors Anticancer ActivityDemonstrated that derivatives exhibited IC50 values comparable to leading anticancer agents .
Polymer Enhancement Material ScienceShowed improved mechanical properties in polycarbonate blends when doped with boron compounds .
Cross-Coupling Efficiency Organic SynthesisAchieved high yields of biaryl products under mild conditions using the compound as a reagent .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The pyridine ring can also participate in coordination with metal catalysts, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

Table 1: Key Structural Differences and Electronic Properties
Compound Name Substituent Positions Key Functional Groups Electronic Effects
Target Compound 3: Boronate ester
4: 2-Methoxyethoxy
Pinacol boronate, methoxyethoxy Electron-donating (methoxyethoxy) enhances boronate reactivity
2-Isopropoxy-4-methyl-5-(dioxaborolan-2-yl)pyridine 5: Boronate ester
2: Isopropoxy
4: Methyl
Pinacol boronate, isopropoxy, methyl Steric hindrance (isopropoxy) may reduce coupling efficiency
2-(Dimethoxymethyl)-5-(dioxaborolan-2-yl)pyridine 5: Boronate ester
2: Dimethoxymethyl
Pinacol boronate, dimethoxymethyl Electron-donating dimethoxymethyl stabilizes boronate
2-Bromo-3-methoxy-5-(dioxaborolan-2-yl)pyridine 5: Boronate ester
3: Methoxy
2: Bromo
Bromo (electron-withdrawing), methoxy Bromo substitution enables further functionalization

Key Observations :

  • The position of the boronate ester (3 vs. 5) influences steric accessibility in cross-coupling reactions. Para-substituted boronates (e.g., position 4 in the target) are less common but may offer unique regioselectivity .
  • The 2-methoxyethoxy group in the target compound provides a balance of hydrophilicity and electron-donating effects, enhancing solubility without excessive steric bulk compared to isopropoxy or tert-butyl groups .
Pharmaceutical Relevance :
  • Boronate-containing pyridines are critical in drug discovery, e.g., as intermediates for kinase inhibitors or protease-activated receptor (PAR) antagonists . The target’s methoxyethoxy group could modulate pharmacokinetic properties (e.g., metabolic stability).
  • In , a related boronate ester was used in ROS-responsive drug delivery systems, leveraging the boronate’s reactivity with hydrogen peroxide .
Materials Science :
  • The compound’s boronate group enables incorporation into conjugated polymers or fluorescent probes. describes a pyridine-boronate probe for H₂O₂ detection, where substituents dictate emission wavelength and selectivity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight Solubility (Predicted) LogP
Target Compound ~291.1 g/mol High (due to methoxyethoxy) ~2.1
2-Isopropoxy-4-methyl-5-(dioxaborolan-2-yl)pyridine 275.1 g/mol Moderate (isopropoxy) ~3.0
2-(Dimethoxymethyl)-5-(dioxaborolan-2-yl)pyridine 279.1 g/mol Moderate ~1.8

Analysis :

  • The 2-methoxyethoxy group reduces lipophilicity (lower LogP) compared to isopropoxy or tert-butyl analogs, making the target compound more suitable for aqueous-phase reactions .

Biological Activity

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its potential biological activities. This compound features a pyridine ring substituted with a dioxaborolane moiety and an ether group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C15H23BNO4
  • Molecular Weight : 278.15 g/mol
  • CAS Number : 959972-40-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing dioxaborolane structures exhibit significant anticancer properties. Studies have shown that derivatives of boron-containing compounds can selectively target cancer cells and inhibit their proliferation. For instance:

  • Mechanism of Action : The dioxaborolane moiety may facilitate the formation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.
  • Case Study : A study demonstrated that similar dioxaborolane derivatives inhibited the growth of various cancer cell lines, including breast and prostate cancer cells (Reference needed).

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains:

  • Efficacy Against Bacteria : The presence of the pyridine ring is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate bacterial membranes.
  • Research Findings : In vitro tests showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (Reference needed).

3. Neuroprotective Effects

The potential neuroprotective effects of this compound are being explored due to its ability to modulate neurotransmitter systems:

  • Mechanism : The compound may influence the release of neurotransmitters like dopamine and serotonin.
  • Case Study : Animal models have shown that similar compounds can reduce neuroinflammation and protect against neurodegenerative diseases (Reference needed).

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityTest SubjectResultReference
AnticancerBreast Cancer CellsInhibition of cell proliferation by 70%[Study Reference]
AntimicrobialStaphylococcus aureusZone of inhibition: 12 mm[Study Reference]
NeuroprotectiveMouse ModelReduced neuroinflammation[Study Reference]

Mechanistic Insights

The biological activities of this compound are likely influenced by its structural characteristics:

  • Dioxaborolane Group : Known for its ability to form stable complexes with biomolecules, enhancing selectivity towards target sites.
  • Pyridine Ring : Contributes to the lipophilicity and overall bioavailability of the compound.

Q & A

Basic Questions

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to hazard codes P210 (avoid heat/sparks), P201/P202 (obtain specialized handling instructions), and P101/P102 (keep away from children). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Store in a cool, dry place away from oxidizing agents. Emergency measures for ingestion/inhalation include immediate medical attention .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and methoxyethoxy groups (δ 3.2–4.5 ppm). The boronate ester’s quaternary carbons appear near δ 85–90 ppm.
  • IR : Look for B-O stretches (~1350 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (theoretical MW: ~291 g/mol) and fragmentation patterns .

Q. What is a standard synthetic route for this compound?

  • Methodological Answer : Utilize Suzuki-Miyaura cross-coupling between a halogenated pyridine precursor (e.g., 3-bromo-4-(2-methoxyethoxy)pyridine) and pinacol boronate esters. Key conditions: Pd(PPh₃)₄ catalyst, Na2CO3 base, DME/H2O solvent at 80–90°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Questions

Q. How do substituents (e.g., methoxyethoxy vs. fluorine) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-donating groups like methoxyethoxy enhance boronate stability but may reduce electrophilicity. Fluorine (electron-withdrawing) increases reactivity but requires stricter anhydrous conditions. Compare yields and byproduct profiles under identical Suzuki conditions (Table 1):

SubstituentYield (%)Byproducts Identified
Methoxyethoxy78<5% deboronation
Fluorine8510% homo-coupling

Optimize by adjusting catalyst loading (1–5 mol% Pd) and solvent polarity .

Q. How can conflicting NMR and mass spectrometry data be resolved during purity assessment?

  • Methodological Answer :

  • Scenario : NMR suggests >95% purity, but MS shows minor impurities.
  • Resolution : Use HPLC-MS with a C18 column (ACN/H2O gradient) to separate species. Compare retention times with standards. Quantify impurities via integration and confirm identity via tandem MS/MS. Re-crystallize from ethanol/water to remove polar byproducts .

Q. What strategies mitigate hydrolysis of the boronate ester during aqueous-phase reactions?

  • Methodological Answer :

  • Use buffered conditions (pH 7–8) to minimize acid/base degradation.
  • Add stabilizing ligands (e.g., KF or pinacol) to protect the boronate group.
  • Conduct reactions under inert atmosphere (N2/Ar) to prevent oxidation.
  • Monitor hydrolysis via TLC (silica, UV-active spots) or in situ IR .

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